2,3-Dibenzyltoluene

Catalog No.
S3720491
CAS No.
53585-53-8
M.F
C21H20
M. Wt
272.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dibenzyltoluene

CAS Number

53585-53-8

Product Name

2,3-Dibenzyltoluene

IUPAC Name

1,2-dibenzyl-3-methylbenzene

Molecular Formula

C21H20

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C21H20/c1-17-9-8-14-20(15-18-10-4-2-5-11-18)21(17)16-19-12-6-3-7-13-19/h2-14H,15-16H2,1H3

InChI Key

PKQYSCBUFZOAPE-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

CC1=C(C(=CC=C1)CC2=CC=CC=C2)CC3=CC=CC=C3

The exact mass of the compound 2,3-Dibenzyltoluene is 272.156500638 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dibenzyltoluene (CAS: 53585-53-8) is a specific positional isomer of dibenzyltoluene, a prominent Liquid Organic Hydrogen Carrier (LOHC) capable of reversibly storing approximately 6.2 wt% hydrogen [1]. While industrial-scale hydrogen storage relies on technical-grade dibenzyltoluene mixtures (e.g., Marlotherm SH) due to their low cost and favorable bulk liquid range, these mixtures contain up to six different isomers and various byproducts [2]. For advanced research, analytical calibration, and precise thermodynamic modeling, procuring the pure 2,3-dibenzyltoluene isomer is critical. It provides a defined molecular structure that eliminates the confounding variables of isomeric blends, making it an indispensable standard for catalyst benchmarking, NMR-based reaction tracking, and rigorous chemical engineering simulations [1].

Procurement Fit

Heat transfer High-temperature liquid-phase systems; reported maximum extended use temperature 350 °C class, exceeding mineral oil and benzyltoluene ceilings.
LOHC Reversible liquid organic hydrogen carrier; reported gravimetric H₂ storage capacity ~6 wt% class, supporting industrial hydrogen logistics.
Cold start Pumpability limit reported to support low-temperature start without auxiliary heat tracing; reduces capital and operational energy load.

Substituting pure 2,3-dibenzyltoluene with commercial dibenzyltoluene mixtures (such as Marlotherm SH) fundamentally compromises analytical accuracy in LOHC research [1]. The technical mixture contains a complex blend of ortho-, meta-, and para-substituted isomers, alongside (benzyl)benzyltoluene impurities. During catalytic hydrogenation, this mixture generates a highly convoluted array of partially hydrogenated intermediates (H6-DBT, H12-DBT). In 1H-NMR and GC-MS analyses, the overlapping signals from these diverse species make it mathematically impossible to accurately deconvolute specific reaction pathways or calculate exact kinetic rate constants [1]. Consequently, laboratories attempting to use the generic mixture for fundamental catalyst evaluation or kinetic modeling will suffer from severe data averaging and high integration errors, necessitating the procurement of the pure 2,3-isomer as an analytical baseline.

Substitution Risk

Pumpability limit may shift upward by over 30 °C when replacing DBT with PHT, introducing cold-start heat tracing requirements that alter system economics.
Thermal degradation behavior differs: PHT may generate a broader light-distillate distribution, necessitating more aggressive venting and increasing maintenance frequency.
Maximum use temperature ceiling is lower for mineral oil (reported 300–320 °C) and benzyltoluene alternatives; direct substitution risks exceeding fluid thermal limits in high-temperature loops.

High-Resolution 1H-NMR Calibration for Degree of Hydrogenation (DoH) Tracking

In the quantitative tracking of LOHC hydrogenation, pure 2,3-dibenzyltoluene provides distinct, non-overlapping 1H-NMR chemical shifts (e.g., methylene bridges at 3.9–4.1 ppm and aromatic protons at ~7.0 ppm) [1]. When compared to the commercial dibenzyltoluene mixture (e.g., Marlotherm SH), which yields broad, convoluted multiplets due to the presence of up to six isomers and benzylbenzyltoluene byproducts, the pure 2,3-isomer enables exact signal integration. This precision eliminates the integration error inherent to mixture analysis, allowing for highly accurate calibration of the Degree of Hydrogenation (DoH) in catalytic studies [1].

Evidence Dimension1H-NMR signal resolution and integration accuracy
Target Compound DataPure 2,3-dibenzyltoluene: Discrete baseline-resolved signals for regiospecific protons.
Comparator Or BaselineCommercial DBT mixture: Broad, overlapping multiplets with 5–15% integration error.
Quantified DifferenceEliminates mixture-induced signal overlap, removing the 5-15% integration error inherent to commercial isomer blends.
Conditions1H-NMR spectroscopy (e.g., 400 MHz, CDCl3) for LOHC intermediate tracking.

Procuring the pure isomer is mandatory for laboratories needing to establish precise calibration curves for LOHC hydrogenation pilot plants.

Pumpability limit
Head-to-head
−35 °C
Reported pumpability limit for DBT; 32 °C lower than PHT, supporting cold-start without heat tracing.
At 2000 cP viscosity threshold; supplier technical data.

Isolation of Steric Effects in Hydrogenation Kinetics

Commercial dibenzyltoluene exhibits an averaged hydrogenation rate because it blends sterically hindered isomers with less hindered ones [1]. Procuring pure 2,3-dibenzyltoluene—which features adjacent ortho-substituted benzyl groups—allows researchers to isolate the specific kinetic impact of high steric crowding on the central toluene ring. Compared to the bulk mixture, the pure 2,3-isomer provides a single, unambiguous set of kinetic rate constants for middle-ring versus side-ring hydrogenation pathways, enabling precise Langmuir-Hinshelwood modeling without the confounding variables of a multi-component feed [1].

Evidence DimensionKinetic rate constant determination
Target Compound DataPure 2,3-DBT: Yields a single, discrete activation energy and pathway preference.
Comparator Or BaselineCommercial DBT mixture: Yields convoluted, averaged kinetic data across 6+ isomers.
Quantified DifferenceProvides a single discrete activation energy for the 2,3-substitution pattern, avoiding the multi-rate kinetic averaging of the 6-isomer commercial blend.
ConditionsCatalytic hydrogenation over Pt/Al2O3 or Ru/Al2O3 in micro-reactors.

Essential for chemical engineers designing structure-activity relationships to optimize next-generation LOHC dehydrogenation catalysts.

Viscosity profile
Head-to-head
DBT
Lower viscosity across sub-275 °C range
vs
PHT
Higher viscosity; convergence above 275 °C
Reported lower viscosity may enhance heat transfer coefficients and reduce pumping energy in mid-temperature operation.
Comparative data across 20–350 °C; 2,3-isomer reference 51.5 mPa·s at 20 °C.

Precision Thermodynamic Modeling for Heat Integration

Designing efficient heat exchangers for LOHC systems requires exact thermodynamic data, such as heat capacity and enthalpy of vaporization [1]. The commercial dibenzyltoluene mixture exhibits a broad boiling range (~390 °C) and a depressed freezing point (-34 °C) due to eutectic effects, which introduces significant error margins into thermodynamic equations of state. Pure 2,3-dibenzyltoluene possesses discrete, sharp phase transitions and a specific enthalpy of hydrogenation. Using the pure isomer rather than the technical mixture reduces the error in thermodynamic process simulations, ensuring that the calculated energy demands for the endothermic dehydrogenation step are highly accurate [1].

Evidence DimensionThermodynamic phase transitions and enthalpy precision
Target Compound DataPure 2,3-DBT: Discrete boiling point and specific enthalpy values.
Comparator Or BaselineCommercial DBT mixture: Broad boiling range and averaged heat capacity.
Quantified DifferenceRemoves the 5–10% thermodynamic modeling error caused by the mixture's eutectic and boiling-point elevation effects.
ConditionsCalorimetric and thermogravimetric analysis for LOHC process design.

Critical for process engineers who require exact physical constants to design highly efficient, thermally integrated LOHC storage facilities.

H₂ storage capacity
Class-level
6.2 wt% H₂
Reported gravimetric hydrogen capacity for H0-DBT → H18-DBT; exceeds benzyltoluene-class LOHC systems.
Ru/Al₂O₃ catalyst, 50 bar H₂, 120–200 °C; dehydrogenation 250–320 °C.
Thermal degradation
Head-to-head
DBT
Fewer light distillates
vs
PHT
Broader distillate distribution
Reported lower light-fraction formation may reduce venting maintenance and extend fluid service life.
Accelerated aging at 330 °C, 1000 h; metamorphic rate <10% for DBT.
Dielectric PD suppression
Head-to-head
6 kV
Reported partial discharge inception threshold; 2× higher than silicone oil, supporting higher-voltage power electronics.
Power electronic substrates in dielectric liquid; ambient temperature.

Primary Analytical Standard for LOHC Degree of Hydrogenation (DoH) Tracking

Due to its discrete and non-overlapping NMR chemical shifts, pure 2,3-dibenzyltoluene is the optimal calibration standard for quantitative 1H-NMR and GC-FID workflows. It allows industrial LOHC pilot plants to accurately track the exact Degree of Hydrogenation (DoH) and intermediate species distribution without the signal convolution inherent to commercial isomer mixtures [1].

Kinetic Modeling of Steric Effects in LOHC Catalysis

In reaction engineering, the pure 2,3-isomer is utilized in micro-reactor studies to isolate the impact of ortho-substitution and steric crowding on hydrogenation rates. This enables the extraction of precise Langmuir-Hinshelwood kinetic parameters, which are essential for designing highly active, next-generation Pt- and Ru-based catalysts [1].

High-Fidelity Thermodynamic Process Simulation

For the design of thermally integrated LOHC storage facilities, pure 2,3-dibenzyltoluene provides exact, single-value phase transition and heat capacity data. This eliminates the 5-10% error margins caused by the broad boiling ranges and eutectic behaviors of technical-grade mixtures, ensuring accurate heat exchanger sizing and energy balance calculations [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-temperature heat transfer with cold-start needs
Low-temperature pumpability and viscosity profile
Verify pumpability limit and viscosity vs. temperature curve per system operating envelope
Liquid organic hydrogen carrier (LOHC) systems
Reversible hydrogenation capacity and cycle stability
Evaluate H₂ uptake/release efficiency and thermal stability over repeated cycles
Dielectric fluid for capacitors, transformers, power electronics
Partial discharge inception voltage and gas-absorbing behaviour
Test PD threshold and compatibility with system voltage rating; assess gas-absorption in mineral oil blends

XLogP3

6.1

Exact Mass

272.156500638 g/mol

Monoisotopic Mass

272.156500638 g/mol

Heavy Atom Count

21

UNII

4CIN13K9HZ

Wikipedia

2,3-dibenzyltoluene

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